N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Description
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a synthetic sulfonamide derivative characterized by a methanesulfonamide core linked to a pyrrolidine ring substituted with a quinoxaline moiety. Its structural complexity arises from the integration of a bicyclic quinoxaline system, known for electron-deficient aromatic properties, and a pyrrolidine scaffold that introduces conformational flexibility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides (e.g., antimicrobial, enzyme inhibitory activity) and quinoxaline derivatives (e.g., kinase inhibition, DNA intercalation) . Structural elucidation of such compounds often relies on X-ray crystallography, with software suites like SHELX playing a critical role in refinement and validation .
Properties
Molecular Formula |
C14H18N4O2S |
|---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
N-methyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)11-7-8-18(10-11)14-9-15-12-5-3-4-6-13(12)16-14/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
SDCLWEAAWYTGBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
A systematic comparison with structurally related sulfonamides highlights key differences in pharmacophoric elements, solubility, and bioactivity:
Key Observations:
Heterocyclic Influence: Quinoxaline’s dual nitrogen atoms (vs. quinoline’s single N) may enhance π-π stacking with biological targets (e.g., kinase ATP pockets) but could increase metabolic instability.
Substituent Effects : The pyrrolidine ring in the target compound introduces torsional flexibility, contrasting with the rigid styryl group in IIIa, which may impact binding kinetics.
Discussion of Research Findings
- Synthesis Efficiency: The target compound’s preparation aligns with ’s methodology but requires precise control over pyrrolidine functionalization. Yield optimization may challenge traditional benzenesulfonamide routes due to steric hindrance from the quinoxaline-pyrrolidine system.
- Computational Modeling : SHELX-based crystallographic data (e.g., bond angles, torsion) would clarify conformational preferences critical for target engagement .
Biological Activity
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a quinoxaline moiety with a pyrrolidine ring and a methanesulfonamide group. This structural configuration is significant for its interaction with biological targets.
- JAK Inhibition : The compound has been identified as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in various signaling processes related to immune response and inflammation. JAK inhibitors have shown promise in treating autoimmune diseases and certain cancers .
- Antitumor Activity : Research indicates that derivatives of compounds similar to this compound exhibit antitumor properties. These derivatives have been effective against various cancer cell lines by targeting specific kinases involved in tumor proliferation .
- Anti-inflammatory Effects : The compound also demonstrates potential anti-inflammatory effects through modulation of cytokine production, particularly interleukin-17 (IL-17), which is implicated in inflammatory diseases such as rheumatoid arthritis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| JAK Inhibition | Selective inhibition of JAK pathways | |
| Antitumor Activity | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of IL-17 production |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The combination with existing chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, highlighting the synergistic potential .
- Inflammatory Models : In vivo studies using animal models of inflammation demonstrated that the compound reduced markers of inflammation significantly compared to control groups. This effect was attributed to its ability to inhibit the JAK/STAT signaling pathway, which is critical for IL-17 signaling .
Q & A
What are the key synthetic strategies for preparing N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide?
Level: Basic
Answer:
The synthesis typically involves cross-coupling reactions to assemble the quinoxaline-pyrrolidine core. A critical step is the Suzuki-Miyaura coupling between a brominated quinoline intermediate and a boronic acid derivative (e.g., 2,6-dimethoxy-3-pyridylboronic acid) in the presence of a palladium catalyst (e.g., [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride) and Cs₂CO₃ in dioxane . Subsequent functionalization of the pyrrolidine nitrogen with a methanesulfonamide group is achieved via nucleophilic substitution or reductive amination. Post-synthesis purification often employs column chromatography and recrystallization .
How is the structural characterization of this compound performed in academic research?
Level: Basic
Answer:
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing sulfonamide (-SO₂NH-) and quinoxaline aromatic signals .
- X-ray Crystallography: SHELXL software refines crystal structures to resolve bond lengths, angles, and stereochemistry. This method is critical for verifying the pyrrolidine ring conformation and sulfonamide geometry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
What functional groups in this compound influence its reactivity and biological activity?
Level: Basic
Answer:
- Sulfonamide Group (-SO₂NH-): Enhances hydrogen-bonding interactions with biological targets and influences solubility .
- Quinoxaline Moiety: Acts as a π-deficient heterocycle, enabling intercalation with DNA or interaction with enzyme active sites (e.g., kinases) .
- Pyrrolidine Ring: The 3D conformation (e.g., chair vs. boat) affects steric accessibility and enantioselectivity in target binding .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies may arise from:
- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent controls (e.g., DMSO concentration). Standardize protocols using guidelines like NIH/NCATS QC best practices .
- Compound Purity: Validate purity via HPLC (>95%) and rule out degradation products using stability studies (e.g., pH/temperature stress tests) .
- Target Selectivity: Perform counter-screens against related receptors (e.g., RORγt vs. PXR/LXR) to confirm specificity .
What strategies optimize enantiomeric purity during synthesis?
Level: Advanced
Answer:
- Chiral Resolution: Use supercritical fluid chromatography (SFC) or chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to favor a single enantiomer .
- Crystallization-Induced Dynamic Resolution (CIDR): Leverage differential solubility of diastereomeric salts under controlled conditions .
How can structure-activity relationship (SAR) studies guide the design of quinoxaline derivatives?
Level: Advanced
Answer:
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -CF₃) at the quinoxaline C-6 position to enhance metabolic stability .
- Scaffold Hybridization: Combine the pyrrolidine-sulfonamide core with bioactive fragments (e.g., triazolo[4,3-a]pyrazine) to probe synergistic effects .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PI3Kα or RORγt .
What purification techniques are recommended post-synthesis?
Level: Basic
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) for polar intermediates .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals .
- Size-Exclusion Chromatography (SEC): Remove polymeric by-products in late-stage intermediates .
How can computational methods predict the compound’s interaction with biological targets?
Level: Advanced
Answer:
- Molecular Docking: Simulate binding poses in targets (e.g., kinase domains) using software like Schrödinger Suite or MOE .
- Molecular Dynamics (MD): Analyze stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS) to assess residence time .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modifications .
What are the challenges in scaling up the synthesis for preclinical studies?
Level: Advanced
Answer:
- Catalyst Efficiency: Replace PdCl₂(dppf) with cheaper catalysts (e.g., Pd/C) while maintaining yield .
- Solvent Sustainability: Transition from dioxane to 2-MeTHF or cyclopentyl methyl ether (CPME) for greener processes .
- By-Product Management: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .
How do researchers validate the anti-cancer mechanisms of this compound?
Level: Advanced
Answer:
- Apoptosis Assays: Use flow cytometry with Annexin V/PI staining to quantify cell death in treated vs. control groups .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Transcriptomics: Perform RNA-seq to map downstream pathways (e.g., PI3K/AKT/mTOR) in responsive cell lines .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
